molecular formula C5H9NO2 B3057091 2-Aminoethyl acrylate CAS No. 7659-38-3

2-Aminoethyl acrylate

Cat. No.: B3057091
CAS No.: 7659-38-3
M. Wt: 115.13 g/mol
InChI Key: UGIJCMNGQCUTPI-UHFFFAOYSA-N
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Description

2-Aminoethyl acrylate, also known as 2-propenoic acid, 2-aminoethyl ester, is an organic compound with the molecular formula C5H9NO2. It is a colorless to slightly yellowish liquid that is soluble in water and various organic solvents. This compound is primarily used in the synthesis of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and biomedical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethyl acrylate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with 2-aminoethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of methyl acrylate with 2-aminoethanol. This method is preferred due to its higher yield and efficiency. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminoethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The amino group in the compound can participate in hydrogen bonding and other interactions, which contribute to the stability and functionality of the resulting polymers. These interactions are crucial in applications such as drug delivery, where the polymer matrix can control the release of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 2-Aminoethyl acrylate is unique due to its amino group, which imparts specific reactivity and functionality to the polymers synthesized from it. This makes it particularly valuable in applications requiring biocompatibility and specific interactions with biological molecules .

Properties

IUPAC Name

2-aminoethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-5(7)8-4-3-6/h2H,1,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIJCMNGQCUTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424178
Record name 2-aminoethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-38-3
Record name 2-aminoethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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